Revaprazan-d3 Hydrochloride

Description

Significance of Isotopic Labeling in Pharmaceutical Sciences

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. musechem.comclearsynth.com This subtle change in atomic mass, without altering the fundamental chemical properties of the molecule, allows scientists to trace the journey of a drug within a biological system. musechem.comclearsynth.com Both stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are utilized for this purpose. musechem.comchemicalsknowledgehub.com

The primary applications of isotopic labeling in pharmaceutical sciences include:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: By tracking the isotopically labeled drug, researchers can gain precise insights into how a drug is absorbed, where it distributes in the body, how it is metabolized, and the pathways through which it is eliminated. musechem.comchemicalsknowledgehub.com This information is critical for understanding a drug's pharmacokinetic profile.

Metabolite Identification: Isotopic labeling aids in the identification and quantification of drug metabolites, which are the products of the body's metabolic processes acting on the drug. nih.gov Understanding metabolite profiles is essential as some metabolites may be active, inactive, or even toxic.

Mechanism of Action Studies: Labeled compounds can be used to investigate how a drug interacts with its target, such as a receptor or enzyme, providing valuable information about its mechanism of action. nih.gov

Role of Deuterium in Drug Discovery and Development Methodologies

Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant attention in drug discovery. uniupo.itnih.gov The replacement of hydrogen with deuterium, a process known as deuteration, can have a profound impact on a drug's metabolic fate. uniupo.itnih.govnih.gov This is primarily due to the "kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family. juniperpublishers.comnih.gov

This strategic substitution can lead to several advantageous modifications in a drug's properties:

Reduced Formation of Toxic Metabolites: In some cases, deuteration can alter the metabolic pathway, steering it away from the production of harmful metabolites. nih.govjuniperpublishers.com

Enhanced Pharmacokinetic Profile: The altered metabolism can lead to a more predictable and favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing. uniupo.itnih.govoriprobe.com

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone in the field. uniupo.itnih.gov This has paved the way for the development of other deuterated drugs and their use as valuable research tools. tandfonline.com

Overview of Revaprazan-d3 Hydrochloride as a Research Tool

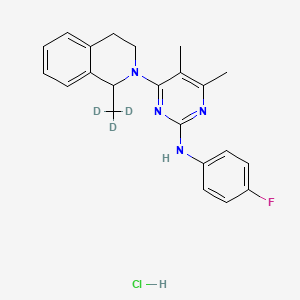

This compound is the deuterated form of Revaprazan hydrochloride, a potassium-competitive acid blocker (P-CAB). simsonpharma.comclearsynth.com The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium. Specifically, the methyl group at the 1-position of the tetrahydroisoquinoline ring is a trideuteromethyl group (CD3). simsonpharma.com

As a research tool, this compound serves several critical functions:

Internal Standard for Bioanalytical Methods: In pharmacokinetic studies, this compound is an ideal internal standard for quantifying the concentration of the non-deuterated parent drug, Revaprazan, in biological samples like plasma and urine. pharmaffiliates.com Its similar chemical properties ensure it behaves almost identically during sample preparation and analysis by techniques like liquid chromatography-mass spectrometry (LC-MS), while its different mass allows for its distinct detection.

Metabolic Probing: By comparing the metabolism of Revaprazan with that of this compound, researchers can investigate the role of the N-methyl group in the metabolic pathway. The deuteration at this site can help determine if N-demethylation is a significant route of metabolism. osti.govnih.gov

Contextualization within Potassium-Competitive Acid Blocker (P-CAB) Research

Revaprazan belongs to the class of drugs known as potassium-competitive acid blockers (P-CABs). patsnap.comwikipedia.org These drugs work by inhibiting the gastric H+/K+ ATPase (proton pump), the final step in the secretion of gastric acid. patsnap.comwikipedia.org Unlike proton pump inhibitors (PPIs) such as omeprazole, which bind irreversibly to the proton pump, P-CABs bind reversibly and competitively with potassium ions. patsnap.comgastroenterologyandhepatology.net This different mechanism of action results in a faster onset of acid suppression. patsnap.compatsnap.com

The research on P-CABs is an active area, with scientists continuously seeking to develop new and improved agents. nih.gov The use of deuterated compounds like this compound within this research context is invaluable for:

Comparative Pharmacokinetic Studies: Detailed pharmacokinetic comparisons between different P-CABs are essential for understanding their relative advantages. The use of deuterated internal standards ensures the accuracy and reliability of these studies.

Understanding Structure-Activity Relationships: By modifying specific parts of the molecule, such as through deuteration, and observing the effects on metabolism and activity, researchers can build a clearer picture of the structure-activity relationships for this class of drugs. jocpr.comnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H24ClFN4 |

|---|---|

Molecular Weight |

401.9 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-4,5-dimethyl-6-[1-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine;hydrochloride |

InChI |

InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H/i3D3; |

InChI Key |

MALPZYQJEDBIAK-FJCVKDQNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Revaprazan D3 Hydrochloride

Strategies for Deuterium (B1214612) Introduction in Complex Organic Molecules

The incorporation of deuterium into complex organic molecules is a critical technique in pharmaceutical research, primarily for creating internal standards for quantitative analysis and for developing "heavy drugs" with potentially altered metabolic profiles. clearsynth.comchem-station.com The replacement of hydrogen with its heavier, stable isotope, deuterium, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can slow down metabolic processes that involve the cleavage of this bond. chem-station.comnih.gov

Several state-of-the-art approaches are available for introducing deuterium. researchgate.net These can be broadly categorized into:

Stepwise/Multistep Synthesis: This strategy involves using commercially available deuterated starting materials or reagents (e.g., CD3I, D2O, LiAlD4) in a conventional multi-step synthesis. researchgate.netnih.gov This method offers precise control over the location of the deuterium atoms.

Hydrogen-Deuterium Exchange (H-D Exchange): This is a powerful late-stage functionalization technique where hydrogen atoms in the target molecule are directly swapped for deuterium atoms from a deuterium source, such as deuterium oxide (D2O) or D2 gas. acs.orgresearchgate.net These reactions can be catalyzed by acids, bases, or transition metals like palladium or platinum. wikipedia.orgacs.orgnih.gov

Biocatalysis: The use of enzymes can facilitate challenging transformations, including the enantioselective installation of deuterium, offering a green chemistry alternative to traditional methods. researchgate.net

| Deuteration Strategy | Description | Common Deuterium Source | Key Advantage |

| Multi-step Synthesis | Utilizes deuterated building blocks or reagents within a synthetic sequence. | Deuterated reagents (e.g., CD3I, NaBD4) | High regioselectivity and control. |

| H-D Exchange | Direct replacement of H with D on a pre-formed molecule. | D2O, D2 gas | Late-stage introduction of deuterium. acs.org |

| Biocatalysis | Employs enzymes to catalyze deuteration reactions. | D2O | High stereoselectivity. researchgate.net |

Specific Deuteration Techniques Applied to Revaprazan Analogs

For a molecule like Revaprazan-d3, the "-d3" designation typically indicates the presence of a trideuteromethyl group (–CD3). The most direct and controlled method to achieve this is through multi-step synthesis using a deuterated methylating agent or a building block already containing the –CD3 group. While specific literature on the synthesis of Revaprazan-d3 is not extensively published, the logical approach involves the synthesis of a deuterated version of the 1-methyl-1,2,3,4-tetrahydroisoquinoline intermediate. This deuterated intermediate, 1-(methyl-d3)-1,2,3,4-tetrahydroisoquinoline, would then be incorporated into the main synthetic framework of Revaprazan.

Hydrogen-Deuterium Exchange Reactions for Targeted Labeling

Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.orgchemeurope.com This process is particularly effective for hydrogens that are somewhat acidic, such as those alpha (α) to a carbonyl group, or for hydrogens on aromatic rings under catalytic conditions. libretexts.org

The reaction can be catalyzed by acids or bases. nih.gov

Base-catalyzed exchange: In the presence of a base and a deuterium source like D2O, protons α to a carbonyl group can be removed to form an enolate. This enolate can then be deuterated by the D2O. Repetition of this process can lead to the exchange of all α-hydrogens. nih.govlibretexts.org

Acid-catalyzed exchange: Under acidic conditions, a carbonyl can be tautomerized to its enol form. The α-hydrogens in the enol can then exchange with deuterium from the deuterated acid or solvent. nih.gov

Metal-catalyzed exchange: Transition metals, particularly palladium on carbon (Pd/C), are highly effective for deuterating C-H bonds that are not typically acidic, such as those on aromatic rings or at benzylic positions. nih.gov These reactions often use D2 gas or D2O as the deuterium source. nih.gov

The rate of H-D exchange is highly dependent on factors like pH, temperature, and the specific catalyst used. chemeurope.comacs.org For targeted labeling, chemists can choose specific conditions and catalysts to direct the deuterium incorporation to a desired position within the molecule.

Multi-Step Synthesis of Revaprazan-d3 Hydrochloride

Pyrimidine Core Formation and Subsequent Derivatization

The synthesis of the Revaprazan backbone generally involves the construction of a substituted pyrimidine ring. One common pathway starts with the reaction of N-(4-fluorophenyl)guanidine with ethyl 2-methylacetoacetate to form the 2-(4-fluorophenylamino)-4-hydroxy-5,6-dimethylpyrimidine intermediate (VIII). portico.org

This hydroxy-pyrimidine is then chlorinated, typically using phosphorus oxychloride (POCl3), to yield the key intermediate, 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine (IX). portico.orgnewdrugapprovals.org This chlorinated pyrimidine is now activated for nucleophilic substitution, which is the next step in the synthesis. google.com

Summary of Pyrimidine Core Synthesis

| Step | Reactants | Product | Reagents/Conditions |

|---|---|---|---|

| 1 | N-(4-fluorophenyl)guanidine (VI), Ethyl 2-methylacetoacetate (VII) | 2-(4-fluorophenylamino)-4-hydroxy-5,6-dimethylpyrimidine (VIII) | Hot DMF portico.org |

| 2 | Intermediate (VIII) | 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine (IX) | POCl3, DMF portico.org |

Introduction of Deuterium Atoms at Specific Positions

The deuterium atoms are introduced by coupling the chlorinated pyrimidine core (IX) with a deuterated version of the tetrahydroisoquinoline side chain. The required intermediate is 1-(methyl-d3)-1,2,3,4-tetrahydroisoquinoline. This precursor can be synthesized via the Bischler-Napieralski reaction, where N-(2-phenylethyl)acetamide-d3 is cyclized. The acetamide-d3 is prepared using deuterated acetyl chloride (CD3COCl) or a similar deuterated acetylating agent. The resulting 1-(methyl-d3)-3,4-dihydroisoquinoline is then reduced to 1-(methyl-d3)-1,2,3,4-tetrahydroisoquinoline.

This deuterated side-chain is then coupled with the 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine (IX). The reaction is typically carried out by heating the two components in a high-boiling point solvent such as ethylene glycol, often in the presence of a base like triethylamine. newdrugapprovals.orggoogle.com This nucleophilic aromatic substitution reaction displaces the chlorine atom on the pyrimidine ring, forming the carbon-nitrogen bond that links the two main fragments of the molecule and yields Revaprazan-d3.

Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. After the coupling reaction, the resulting free base, Revaprazan-d3, is isolated. It is then dissolved in a suitable organic solvent, such as ethanol or acetone. newdrugapprovals.orggoogle.com Hydrochloric acid (either as a gas or a concentrated aqueous or alcoholic solution) is added to the solution. portico.orggoogle.com This protonates one of the basic nitrogen atoms in the molecule, leading to the precipitation of this compound as a solid. The product is then collected by filtration and dried. newdrugapprovals.org This salt form often provides improved stability and solubility characteristics compared to the free base.

Industrial Scale Preparation Considerations for Deuterated Compounds

The transition from laboratory-scale synthesis to industrial-scale production of deuterated compounds, such as this compound, presents a unique set of challenges and considerations. While the foundational chemistry may be established at the bench, scaling up requires a meticulous focus on process optimization, cost-effectiveness, regulatory compliance, and maintaining high isotopic purity. nih.gov The overarching goal is to develop a robust, reproducible, and economically viable manufacturing process that can consistently supply the market with a high-quality active pharmaceutical ingredient (API). nih.gov

A primary driver for the development of deuterated drugs is the "deuterium switch" approach, where a hydrogen atom is replaced with deuterium to improve a drug's pharmacokinetic or toxicity profile. salamandra.net This modification can lead to a more stable chemical bond, potentially slowing down the metabolic degradation of the drug. clearsynthdiscovery.commusechem.com The successful industrial-scale preparation of these compounds is critical to realizing their therapeutic potential.

Key considerations for the industrial scale preparation of deuterated compounds include:

Cost-Effectiveness: The cost of deuterated starting materials and reagents is often significantly higher than their non-deuterated counterparts. nih.gov This necessitates the development of highly efficient synthetic routes that minimize waste and maximize yield.

Process Optimization: Scaling up reactions can introduce challenges related to heat transfer, mass transfer, and reaction kinetics. tn-sanso.co.jp Continuous flow chemistry is emerging as a valuable tool for addressing some of these challenges in deuteration reactions. colab.ws

Isotopic Purity: Ensuring a high degree of isotopic enrichment at the desired molecular position is paramount. nih.gov Suboptimal isotopic purity can result in a mixture of isotopologues, which may be treated as impurities by regulatory agencies. nih.gov

Regulatory Compliance: The regulatory pathway for deuterated drugs can be complex. clearsynthdiscovery.com Manufacturers must adhere to current Good Manufacturing Practices (cGMP) and provide comprehensive data to regulatory bodies like the FDA to demonstrate the safety, efficacy, and quality of the final drug product. salamandra.net

The following data tables highlight some of the critical parameters and comparisons relevant to the industrial-scale synthesis of deuterated compounds.

Table 1: Comparative Cost Factors in Deuterated vs. Non-Deuterated Synthesis

| Factor | Non-Deuterated Synthesis | Deuterated Synthesis | Key Considerations for Industrial Scale |

|---|---|---|---|

| Starting Materials | Standard, readily available chemical feedstocks. | Often require custom synthesis or are sourced from specialized suppliers at a premium. | Sourcing stable, long-term suppliers of deuterated materials is crucial for uninterrupted production. |

| Reagents & Solvents | Standard laboratory and industrial grade reagents and solvents. | Deuterated reagents (e.g., deuterated sodium borohydride, methyl iodide-d3) and solvents (e.g., D₂O, CDCl₃) are significantly more expensive. datahorizzonresearch.com | Efficient recovery and recycling of deuterated solvents can help mitigate costs. |

| Process Complexity | Well-established and optimized synthetic routes are often available. | May require additional synthetic steps for deuterium incorporation, leading to increased processing time and resource utilization. nih.gov | Process intensification and the use of novel technologies like flow chemistry can improve efficiency. tn-sanso.co.jpcolab.ws |

| Waste Disposal | Standard waste management protocols for chemical synthesis. | May require specialized handling and disposal procedures for deuterated waste streams. | Developing environmentally friendly and cost-effective waste management strategies is important. |

Table 2: Key Parameters for Process Optimization in Industrial Deuteration

| Parameter | Importance in Industrial Scale-Up | Optimization Strategies |

|---|---|---|

| Reaction Temperature | Crucial for controlling reaction rate, selectivity, and preventing side reactions. Inefficient heat transfer in large reactors can lead to localized "hot spots." | Implementation of advanced reactor technologies with precise temperature control. Use of flow reactors can improve heat exchange efficiency. tn-sanso.co.jp |

| Reaction Time | Directly impacts throughput and production capacity. Longer reaction times increase operational costs. | Catalyst optimization to increase reaction rates. In-process controls (IPCs) to monitor reaction completion and avoid unnecessarily long reaction times. |

| Catalyst Selection & Loading | The choice of catalyst is critical for achieving high deuteration efficiency and selectivity. Catalyst cost and reusability are key economic factors. | High-throughput screening to identify the most effective and robust catalyst. Development of heterogeneous catalysts for easier separation and recycling. |

| Isotopic Purity Control | Essential for meeting regulatory requirements and ensuring product consistency. nih.gov | Careful selection of deuterated reagents with high isotopic enrichment. Optimization of reaction conditions to minimize H/D exchange with non-deuterated sources (e.g., atmospheric moisture). |

| Downstream Processing | Purification steps are critical for removing impurities and achieving the desired API quality. Isotopic mixtures can be difficult to separate using standard techniques. nih.gov | Development of robust crystallization and purification methods tailored to the specific deuterated compound. Use of advanced analytical techniques to monitor purity throughout the process. |

Table 3: Isotopic Purity and Impurity Profile Considerations

| Aspect | Challenge | Industrial Scale Approach |

|---|---|---|

| Isotopic Enrichment | Achieving and consistently maintaining high isotopic purity (often >98%) at the target site is a significant challenge. nih.gov | Use of highly enriched deuterated starting materials. Process optimization to prevent H/D scrambling. |

| Isotopologue Impurities | Under-deuteration or over-deuteration can lead to the formation of isotopologue impurities. nih.gov | Precise control of reaction stoichiometry and conditions. Advanced analytical methods (e.g., mass spectrometry, NMR) for accurate quantification of isotopologues. |

| Process-Related Impurities | Standard impurities from starting materials, reagents, and side reactions must be controlled. | Rigorous quality control of all raw materials. Development of effective purification strategies to remove both chemical and isotopic impurities. |

| Regulatory Scrutiny | Regulatory agencies may treat isotopologues as regular impurities, requiring their identification, quantification, and qualification. nih.gov | Proactive engagement with regulatory authorities. Comprehensive characterization of the impurity profile of the deuterated API. |

Advanced Spectroscopic and Chromatographic Characterization of Revaprazan D3 Hydrochloride

Principles and Applications of Analytical Techniques for Isotopic Purity Assessment

The assessment of isotopic purity is a critical quality attribute for deuterated drugs, as the presence of non-deuterated or partially deuterated isotopologues can impact both efficacy and safety. bvsalud.org A combination of high-resolution analytical techniques is essential for the unambiguous confirmation of the deuterated state and the quantification of isotopic enrichment.

Mass Spectrometry (MS) for Confirmation of Deuteration and Isotopic Enrichment

Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds due to its ability to differentiate molecules based on their mass-to-charge ratio (m/z). The introduction of deuterium (B1214612) atoms results in a predictable mass shift, providing direct evidence of successful deuteration.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is particularly powerful for this purpose. rsc.org It allows for the accurate determination of the isotopic distribution of the compound, enabling the quantification of the desired deuterated species versus its non-deuterated (d0) and partially deuterated counterparts. nih.gov The high resolving power of instruments like time-of-flight (TOF) and Orbitrap mass spectrometers can separate the isotopic peaks of the deuterated compound from those of the natural abundance isotopes of carbon, nitrogen, and other elements present in the molecule. almacgroup.comnih.gov

The general workflow for assessing the isotopic purity of a deuterated compound like Revaprazan-d3 Hydrochloride by LC-HRMS involves:

Chromatographic Separation: An optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate the analyte of interest from any impurities. almacgroup.com

Mass Spectral Acquisition: A full-scan high-resolution mass spectrum of the purified analyte is acquired.

Isotopic Peak Extraction and Integration: The extracted ion chromatograms (EICs) for the molecular ions of the non-deuterated, partially deuterated, and fully deuterated forms are generated and their peak areas are integrated. almacgroup.com

Calculation of Isotopic Enrichment: The percentage of isotopic enrichment is calculated based on the relative peak areas of the different isotopic species, often corrected for the natural isotopic abundance of other elements in the molecule. nih.gov

A robust liquid chromatography–mass spectrometry (LC–MS) method can be developed and validated for the quality control of deuterated drugs, even using more accessible nominal mass instrumentation, to ensure the control of isotopologue impurities. acs.org

Table 1: Hypothetical Isotopic Distribution Data for this compound

| Isotopologue | Expected m/z | Observed Relative Abundance (%) |

| d0 (Non-deuterated) | 399.17 | < 0.5 |

| d1 | 400.17 | < 1.0 |

| d2 | 401.18 | < 2.0 |

| d3 (Fully deuterated) | 402.18 | > 96.5 |

Note: This table is illustrative and based on the expected mass shift for Revaprazan (C₂₂H₂₄ClFN₄, MW: 398.90 g/mol ) and its d3 analogue. Actual values would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and plays a crucial role in the characterization of deuterated compounds. While proton NMR (¹H NMR) is used to identify the location and number of protons, deuterium NMR (²H NMR or D-NMR) directly observes the deuterium nuclei.

For a compound like this compound, ²H NMR can definitively confirm the site of deuteration. wikipedia.org The chemical shift in the ²H NMR spectrum corresponds to the position of the deuterium atom in the molecule. wikipedia.org This technique is particularly useful for verifying that the deuterium has been incorporated at the intended positions and has not scrambled to other sites during synthesis.

Conversely, in the ¹H NMR spectrum of a highly deuterated compound, the signal corresponding to the proton at the site of deuteration will be significantly diminished or absent. studymind.co.uk The degree of this signal reduction can provide a semi-quantitative measure of the isotopic enrichment.

The use of deuterated solvents in NMR is standard practice to avoid large solvent signals in the ¹H NMR spectrum. tcichemicals.comsimsonpharma.com For the analysis of deuterated compounds themselves, non-deuterated solvents can be used in ²H NMR experiments. sigmaaldrich.com

Chromatographic Separation Methods for this compound

Chromatographic techniques are fundamental for separating the active pharmaceutical ingredient from impurities, including its isotopologues, and for providing quantitative data.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment and quantification of pharmaceutical compounds. For Revaprazan Hydrochloride and its deuterated analogue, reversed-phase HPLC is a common methodology. The purity of non-deuterated Revaprazan Hydrochloride has been reported to be determined by HPLC, and similar methods would be applicable to the d3-variant. selleckchem.comselleck.co.jp

An HPLC method for this compound would typically involve:

A C18 stationary phase.

A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Gradient elution to ensure good separation of the main compound from any related substances.

UV detection at a wavelength where the compound exhibits maximum absorbance.

While HPLC can effectively separate chemical impurities, separating isotopologues is more challenging due to their similar physicochemical properties. However, coupling HPLC with mass spectrometry (LC-MS) overcomes this limitation by differentiating the co-eluting isotopologues based on their mass. acs.org

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Note: This table presents a typical set of starting conditions for method development and would require optimization.

Gas Chromatography (GC) Applications in Deuterated Compound Analysis

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While direct analysis of this compound by GC might be challenging due to its relatively high molecular weight and polarity, GC can be employed for the analysis of deuterated starting materials or fragments of the molecule.

A well-documented phenomenon in GC is the "chromatographic H/D isotope effect," where deuterated compounds often elute slightly earlier than their non-deuterated counterparts. nih.gov This is attributed to the slightly larger size of the deuterium atom, which can weaken intermolecular interactions with the stationary phase. nih.gov This effect can be exploited for the separation and analysis of deuterated molecules.

GC coupled with mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of deuterated compounds. rsc.org For instance, GC-MS can be used to determine the deuterium/hydrogen (D/H) ratios in various organic compounds. nih.govresearchgate.net While not directly applied to this compound in the reviewed literature, the principles of GC and GC-MS are broadly applicable to the quality control of deuterated pharmaceuticals. tennessee.edu

Applications of Revaprazan D3 Hydrochloride in Bioanalytical Research

Development and Validation of Quantitative Bioanalytical Methods

The development of robust and reliable bioanalytical methods is fundamental for accurately determining the concentration of drug compounds in biological matrices. nih.gov Revaprazan-d3 hydrochloride is instrumental in this process for the quantification of its parent compound, Revaprazan.

In quantitative bioanalysis using LC-MS/MS, an internal standard is essential to control for variability during sample processing and analysis. aptochem.com this compound is the preferred choice as an IS for Revaprazan quantification because it is a stable isotope-labeled version of the analyte. aptochem.comnih.gov This means it shares nearly identical physicochemical properties with Revaprazan. scispace.com

During sample preparation, chromatographic separation, and ionization in the mass spectrometer, both Revaprazan and this compound exhibit almost the same behavior. aptochem.com They co-elute from the liquid chromatography column, meaning they have nearly the same retention time. aptochem.comnih.gov However, due to the three deuterium (B1214612) atoms, this compound has a higher mass than Revaprazan. This mass difference allows the mass spectrometer to detect and distinguish between the analyte and the internal standard. aptochem.com For example, in a method developed for another drug, vonoprazan, the non-deuterated form was monitored at a mass-to-charge ratio (m/z) of 346.0 → 315.1, while its deuterated internal standard was monitored at m/z 350.0 → 316.0. nih.gov

By adding a known concentration of this compound to every sample, including calibration standards and unknown study samples, analysts can calculate the concentration of Revaprazan based on the ratio of the analyte's response to the internal standard's response. scispace.com This ratiometric approach corrects for potential errors that might occur during various stages of the analysis, such as sample extraction, injection volume variations, and fluctuations in the mass spectrometer's performance, thereby enhancing the precision and accuracy of the results. scispace.comresearchgate.net

Table 1: Example Parameters for LC-MS/MS Bioanalytical Methods

| Parameter | Example for a Small Molecule Drug | Rationale for Revaprazan-d3 HCl |

| Analyte | Vonoprazan nih.gov | Revaprazan |

| Internal Standard (IS) | Vonoprazan-d4 nih.gov | This compound |

| Biological Matrix | Human Plasma nih.gov | Human Plasma, Urine |

| Extraction Technique | Protein Precipitation nih.gov | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction youtube.com |

| Chromatography | Reverse Phase C18 column japsonline.com | Co-elution of analyte and IS to ensure similar matrix effect exposure. aptochem.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | Selected for optimal ionization efficiency of Revaprazan. |

| MRM Transition (Analyte) | m/z 346.0 → 315.1 nih.gov | Specific precursor-product ion pair for Revaprazan. |

| MRM Transition (IS) | m/z 350.0 → 316.0 nih.gov | Specific precursor-product ion pair for Revaprazan-d3 HCl , distinct from the analyte. |

This table provides illustrative examples based on common practices in LC-MS/MS method development. Specific parameters for Revaprazan would require experimental determination.

One of the most significant challenges in LC-MS/MS bioanalysis is the "matrix effect." nih.gov This phenomenon occurs when components in the biological matrix (e.g., salts, lipids, proteins in plasma) co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to either ion suppression or enhancement. nih.gov This interference can compromise the accuracy and reproducibility of the assay. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.govreddit.com Because the deuterated standard has nearly identical chemical properties and chromatographic retention time as the parent drug, it is affected by the matrix components in the same way. scispace.comnih.gov Any suppression or enhancement of the ion signal will affect both the analyte and the internal standard to a similar degree. scispace.com Consequently, the ratio of their peak areas remains constant and unaffected, allowing for accurate quantification even in the presence of significant matrix effects. scispace.com

Isotopic interference is another potential issue, where the signal from the analyte might be influenced by the natural isotopic abundance of elements in the internal standard, or vice-versa. With a mass increase of three daltons (from the three deuterium atoms), this compound provides a sufficient mass difference from Revaprazan to minimize the risk of such "cross-talk" between the two mass channels being monitored. aptochem.com

Methodological Considerations for Trace Analysis in Biological Matrices (Non-Clinical)

The accurate measurement of low concentrations of drugs in non-clinical studies requires meticulous attention to the analytical methodology, from sample handling to instrumental analysis.

The goal of sample preparation is to extract the analyte and its deuterated internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. nih.govijpsjournal.com Common techniques used for small molecules like Revaprazan include:

Protein Precipitation (PPT): This is a fast and simple method where a large excess of an organic solvent, like acetonitrile (B52724), is added to the plasma sample to denature and precipitate proteins. youtube.com After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis. youtube.comgcms.cz

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). youtube.com By adjusting the pH, the analyte can be made non-ionized to preferentially move into the organic layer, which is then separated and evaporated, leaving a cleaner, more concentrated sample. youtube.comnih.gov

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by using a solid sorbent packed into a cartridge. The sample is loaded onto the cartridge, which selectively retains the analyte and internal standard. Interfering components are washed away, and the purified analyte and IS are then eluted with a small volume of solvent. youtube.comchromatographyonline.com

The choice of technique depends on the required sensitivity, the nature of the biological matrix, and the throughput needed for the study. youtube.com Regardless of the method, this compound is added at the very beginning of the process to ensure it undergoes the exact same extraction and potential losses as the parent Revaprazan, thereby ensuring accurate correction. researchgate.net

For sensitive and specific detection, the mass spectrometer's ionization source parameters must be carefully optimized. nih.gov This is typically done by infusing a solution of the analyte and the internal standard separately into the mass spectrometer to find the settings that produce the most stable and intense signal. wiley.com For compounds like Revaprazan, Electrospray Ionization (ESI) is a common technique. nih.gov

Key parameters that are optimized include:

Ionization Polarity: Deciding between positive or negative ion mode based on the chemical structure of the analyte.

Source Temperature and Gas Flows: The desolvation line temperature and the flow rates of nebulizing and drying gases are adjusted to ensure efficient evaporation of the solvent and formation of gas-phase ions. nih.govwiley.com

Interface/Capillary Voltage: The voltage applied to the ESI probe is optimized to maximize the ionization efficiency. nih.gov

Collision Energy and Gas Pressure: In tandem mass spectrometry (MS/MS), these parameters are optimized for the fragmentation of the precursor ion into a specific product ion, which is crucial for the selectivity of the Multiple Reaction Monitoring (MRM) scan mode. japsonline.com

The optimization process aims to find a robust set of conditions that provide maximum sensitivity for both Revaprazan and this compound, ensuring reliable detection at the lowest possible concentrations. wiley.com

Investigation of Isotope Effects and Metabolic Pathways Using Revaprazan D3 Hydrochloride

Theoretical Framework of Kinetic Isotope Effects (KIE) in Drug Metabolism

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org This phenomenon is a cornerstone in the study of reaction mechanisms and has significant implications for drug metabolism. libretexts.orgnih.gov The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), can lead to a significant decrease in the rate of reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step. nih.govportico.org

Primary and Secondary Deuterium Isotope Effects

Deuterium isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step of a reaction. libretexts.orgnih.gov In the context of drug metabolism, this often involves the enzymatic breaking of a C-H bond. Due to the greater mass of deuterium compared to hydrogen, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. portico.org This results in a slower reaction rate for the deuterated compound. nih.gov

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs and can be further classified as alpha, beta, or gamma depending on the position of the isotope relative to the reaction center. libretexts.org For instance, a β-secondary isotope effect can arise from hyperconjugation in the transition state. libretexts.org

Influence of Deuterium Substitution on Carbon-Hydrogen Bond Cleavage Rates

The substitution of hydrogen with deuterium can significantly slow down the rate of C-H bond cleavage, a common step in the oxidative metabolism of drugs by cytochrome P450 (CYP) enzymes. nih.govjuniperpublishers.com A C-D bond is approximately 6 to 10 times more stable than a corresponding C-H bond. juniperpublishers.com This increased bond strength makes the C-D bond harder to break, leading to a slower rate of metabolism for the deuterated drug. juniperpublishers.comtandfonline.com This can result in a longer biological half-life and improved metabolic stability. tandfonline.com

The magnitude of the KIE on the intrinsic clearance of a drug is dependent on the specific CYP isoform involved and the position of deuteration. nih.gov In some cases, deuteration at one site can lead to a phenomenon known as "metabolic switching" or "metabolic shunting," where the metabolism is diverted to other non-deuterated sites on the molecule. nih.govresearchgate.net This can alter the metabolic profile of the drug, potentially reducing the formation of toxic metabolites. juniperpublishers.com

In Vitro Metabolic Stability Studies of Revaprazan and its Deuterated Analog

In vitro metabolic stability assays are crucial in drug discovery for predicting a compound's behavior in vivo. nuvisan.com These studies typically involve incubating a drug candidate with liver microsomes or hepatocytes to assess its rate of degradation. nuvisan.comutsouthwestern.edu

Assessment in Liver Microsomes and Hepatocytes

Liver microsomes and hepatocytes are the primary systems used to evaluate the metabolic stability of drugs. utsouthwestern.edu Microsomes contain a high concentration of phase I drug-metabolizing enzymes, such as cytochrome P450s, making them ideal for assessing oxidative and reductive metabolism. utsouthwestern.edu Hepatocytes, being intact liver cells, provide a more complete picture of metabolism, including both phase I and phase II (conjugation) reactions. utsouthwestern.edu

Studies have shown that the metabolic stability of drugs can be significantly enhanced through deuteration. juniperpublishers.comtandfonline.com For instance, investigations with deuterated analogs of other compounds have demonstrated increased stability in human liver microsomes (HLM). juniperpublishers.comresearchgate.net The metabolic stability of rabeprazole, another proton pump inhibitor, has been shown to be influenced by the incubation conditions, such as the type of buffer used. nih.gov

Identification of Oxidative and Reductive Metabolites Using Deuterated Tracers

The use of deuterated analogs as tracers is a powerful technique for identifying the metabolites of a drug. nih.gov By comparing the mass spectra of the metabolites of the parent drug and its deuterated version, it is possible to pinpoint the sites of metabolic modification. This approach helps in understanding the specific metabolic pathways a drug undergoes. For example, in studies of other compounds, deuteration at a specific site can lead to a decrease in the formation of metabolites resulting from the cleavage of the C-D bond and potentially an increase in metabolites formed at other sites due to metabolic switching. nih.gov

Elucidation of Metabolic Pathways and Enzyme Kinetics

Understanding the metabolic pathways and the kinetics of the enzymes involved is fundamental to predicting a drug's pharmacokinetic profile. tandfonline.comnih.gov Revaprazan, a reversible proton pump inhibitor, acts by inhibiting the H+/K+-ATPase in gastric parietal cells. portico.orgpatsnap.comselleckchem.com Its metabolism, like many drugs, is primarily mediated by CYP enzymes. wikipedia.org

The introduction of deuterium can alter the kinetics of these enzymatic reactions. nih.gov A significant primary deuterium KIE is strong evidence that C-H bond cleavage is at least partially rate-limiting. nih.gov The study of enzyme kinetics with deuterated substrates allows for the determination of parameters such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax), providing insights into how deuteration affects the enzyme's affinity for the substrate and its catalytic efficiency. nih.govnih.gov For example, studies with other drugs have shown that the intrinsic clearance deuterium isotope effect can vary depending on the specific CYP isoform and the position of deuteration. nih.gov This detailed kinetic analysis is essential for predicting the in vivo impact of deuteration on a drug's pharmacokinetics. tandfonline.com

Preclinical Pharmacokinetic Research Methodologies Employing Revaprazan D3 Hydrochloride

In Vitro and Ex Vivo Models for Pharmacokinetic Assessment (Non-Human)

In vitro and ex vivo models are fundamental in early preclinical development, offering a controlled environment to assess specific pharmacokinetic properties without the complexities of a whole organism. These systems are crucial for predicting a drug's behavior in vivo.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal drug absorption. When cultured, these cells differentiate to form a monolayer of polarized enterocytes that mimic the epithelial barrier of the human small intestine. nih.gov

The primary metric obtained from this model is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound moves across the cell monolayer. Compounds are typically classified based on their Papp values:

Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

Moderate Permeability: Papp between 1.0 x 10⁻⁶ and 10.0 x 10⁻⁶ cm/s

High Permeability: Papp > 10.0 x 10⁻⁶ cm/s nih.gov

Bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) are also conducted to calculate an efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit absorption.

For Revaprazan, which is known to have low oral bioavailability partly due to poor water solubility, Caco-2 assays are essential to distinguish between poor permeability and other factors like rapid first-pass metabolism. researchgate.netnih.gov While specific Papp values for Revaprazan are not publicly available, studies on similar P-CABs like zastaprazan (B8201583) have shown high permeability, suggesting this class of drugs can be well-absorbed. researchgate.net

Deuteration, as in Revaprazan-d3 Hydrochloride, is not expected to fundamentally alter passive permeability across the intestinal membrane. Physicochemical properties that govern permeability, such as molecular size, lipophilicity, and charge, are minimally affected by the substitution of hydrogen with deuterium (B1214612). Therefore, the Papp value of this compound would be predicted to be nearly identical to that of Revaprazan.

Understanding how a drug distributes into various tissues is key to assessing its potential for efficacy and toxicity. Methodologies for these studies often involve determining the concentration of the compound in homogenates of different tissues (e.g., liver, kidney, heart, brain) harvested from preclinical species at various time points after administration.

A common technique is Quantitative Whole-Body Autoradiography (QWBA), where a radiolabeled version of the drug (e.g., containing ¹⁴C or ³H) is administered to an animal, typically a rat. bioivt.com At set times, the animal is flash-frozen and sectioned, and the radioactivity in different tissues is measured to visualize and quantify distribution. bioivt.com Alternatively, tissue dissection followed by LC-MS/MS analysis can provide precise concentration data for specific organs. bioivt.com

For Revaprazan, in vitro studies using rat tissue homogenates have indicated that the liver exhibits the highest metabolic activity, suggesting significant distribution to this organ, which is consistent with its known first-pass effect. researchgate.net Physiologically based pharmacokinetic (PBPK) models for Revaprazan also rely on predicting tissue-to-plasma partition coefficients (Kp) for various organs to simulate its distribution profile. nih.gov The distribution of this compound is expected to be quantitatively similar to that of Revaprazan, as the minor change in molecular weight does not significantly impact the passive diffusion and partitioning processes that govern tissue distribution.

Animal Model Pharmacokinetic Studies with Deuterated Revaprazan

In vivo studies in animal models, most commonly rats, are essential to understand the complete pharmacokinetic profile of a drug, integrating absorption, distribution, metabolism, and excretion.

The primary goal of using this compound in preclinical studies is to compare its pharmacokinetic profile directly against the non-deuterated parent compound. The underlying principle is the kinetic isotope effect (KIE), where the greater mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes the C-D bond more stable and harder to break. If this bond is cleaved during a rate-limiting step of the drug's metabolism, the metabolic rate will be slower for the deuterated compound.

Revaprazan is known to be subject to first-pass metabolism, which contributes to its low bioavailability. researchgate.net If the deuterium atoms in this compound are placed at one of these metabolic "soft spots," a slower rate of metabolism is anticipated. This would be expected to result in a notable change in key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Expected Change with this compound | Scientific Rationale |

|---|---|---|

| AUC (Area Under the Curve) | Increase | Slower metabolic clearance means less drug is eliminated over time, leading to greater overall systemic exposure. |

| Cmax (Maximum Concentration) | Potential Increase | A reduction in first-pass metabolism in the liver can allow a higher concentration of the drug to reach systemic circulation after oral administration. |

| t1/2 (Half-Life) | Increase | The half-life is inversely proportional to clearance. Slower metabolism leads to slower clearance and thus a longer half-life. |

| CL (Clearance) | Decrease | This is the direct consequence of the kinetic isotope effect slowing the rate of metabolic elimination, which is a primary component of total systemic clearance. |

In preclinical animal studies, plasma samples are collected at multiple time points following drug administration. The concentration of the drug in each sample is quantified using a validated bioanalytical method, typically LC-MS/MS. These concentration-time data are then used to calculate key pharmacokinetic parameters via non-compartmental analysis (NCA).

Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma. It is a measure of peak exposure.

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed. It provides an indication of the rate of drug absorption.

AUC (Area Under the Curve): The integral of the drug concentration-time curve, representing the total systemic exposure to the drug over a given time interval.

Studies on Revaprazan (non-deuterated) in rats have shown that formulation can significantly impact these parameters. For instance, a nanosuspension of Revaprazan hydrochloride led to a significant increase in AUC and Cmax and a decrease in Tmax compared to a coarse suspension, highlighting improved absorption. researchgate.netnih.gov

| Formulation (Particle Size) | Cmax (µg/mL) | AUC₀-t (µg·min/mL) | Tmax (min) |

|---|---|---|---|

| Coarse Suspension (~2.2 µm) | 0.37 | 232 | ~60 |

| Microsuspension (~1.5 µm) | 0.35 | 247 | ~60 |

| Nanosuspension (~0.6 µm) | 0.69 | 337 | ~30 |

The concepts of half-life (t½) and clearance (CL) are intrinsically linked to drug metabolism. Systemic clearance is the volume of plasma cleared of the drug per unit of time and is the sum of all elimination processes (e.g., hepatic metabolism, renal excretion). Half-life is the time required for the drug concentration to decrease by half and is dependent on both clearance and the volume of distribution (Vd).

The primary hypothesis for using this compound is that deuteration at a metabolically active site will reduce the rate of enzymatic breakdown. This directly reduces the metabolic clearance, and if metabolism is the main route of elimination, it will significantly lower the total systemic clearance. A lower clearance value will, in turn, result in a longer elimination half-life, meaning the drug remains in the body for a longer period. This is often a desirable outcome in drug development as it can potentially allow for less frequent dosing.

Molecular and Cellular Research on Revaprazan S Mechanism of Action Using Revaprazan D3 Hydrochloride As a Probe

Molecular Target Engagement Studies (H+/K+-ATPase)

The primary molecular target of Revaprazan is the hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), the proton pump responsible for the final step in gastric acid secretion. wikipedia.org

Unlike traditional proton pump inhibitors (PPIs) such as omeprazole, which bind irreversibly to the proton pump, Revaprazan is distinguished by its reversible binding. wikipedia.orgpatsnap.comportico.org It acts as a potassium-competitive acid blocker (P-CAB), engaging in a competitive and reversible interaction at the potassium-binding site of the H+/K+-ATPase enzyme. portico.orgpatsnap.comnih.govncats.io This means Revaprazan competes with potassium ions (K+) to bind to the pump. patsnap.com The reversible nature of this binding implies that as the concentration of Revaprazan in the blood decreases, it dissociates from the enzyme, allowing the pump to resume its function. nih.gov This characteristic contributes to a different pharmacological profile compared to irreversible PPIs. portico.org

Table 1: Binding Characteristics of Revaprazan

| Characteristic | Description | Source(s) |

| Binding Type | Reversible | patsnap.com, portico.org, abmole.com |

| Mechanism | Potassium-Competitive Acid Blocker (P-CAB) | patsnap.com, wikipedia.org |

| Target Site | K+-binding site of the H+/K+-ATPase | portico.org, ncats.io, selleckchem.com |

| Interaction | Competes with K+ ions | patsnap.com, nih.gov |

At the molecular level, Revaprazan inhibits the final step of gastric acid production. nih.gov After concentrating in the acidic environment of the parietal cell canaliculus, the molecule is protonated and binds to the H+/K+-ATPase pump from the luminal side. nih.gov By competitively blocking the potassium-binding site, Revaprazan prevents the enzyme from undergoing the necessary conformational change required to exchange H+ for K+ ions. patsnap.compatsnap.com This action effectively halts the secretion of H+ ions into the gastric lumen, thereby reducing stomach acidity. patsnap.comnih.gov A key feature of this mechanism is that Revaprazan does not require activation by acid, which allows for a rapid onset of action. patsnap.compatsnap.com

Cellular Pathway Investigations in Non-Human Cell Lines

Studies using non-human cell lines have been crucial in elucidating the cellular effects of Revaprazan beyond its primary role in acid suppression.

Research has demonstrated that Revaprazan possesses significant anti-inflammatory properties, particularly in the context of Helicobacter pylori (H. pylori) infection. nih.govselleckchem.com In gastric adenocarcinoma (AGS) cell lines, H. pylori infection is known to increase the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory response. nih.gov

Revaprazan has been shown to inhibit this H. pylori-induced COX-2 expression. nih.govselleckchem.com This anti-inflammatory effect is mediated through the modulation of specific intracellular signaling pathways. nih.gov The mechanism involves the inactivation of Akt signaling and the blockage of IκB-α phosphorylation. nih.govselleckchem.com The phosphorylation and subsequent degradation of IκB-α are critical steps that release the transcription factor nuclear factor-kappa B (NF-κB), allowing it to enter the nucleus and promote the expression of pro-inflammatory genes like COX-2. mdpi.com By preventing IκB-α degradation, Revaprazan effectively inhibits NF-κB activation and, consequently, attenuates the inflammatory cascade. nih.gov

Table 2: Effect of Revaprazan on Inflammatory Markers in AGS Cells

| Treatment Condition | Cellular Target/Pathway | Observed Effect | Source(s) |

| H. pylori Infection | COX-2 Expression | Significantly upregulated | nih.gov |

| Revaprazan Pretreatment | Akt Phosphorylation | Inhibited/Inactivated | nih.gov, selleckchem.com |

| Revaprazan Pretreatment | IκB-α Degradation | Blocked | nih.gov, selleckchem.com |

| Revaprazan Pretreatment | NF-κB Activation | Inhibited | nih.gov |

| Revaprazan Pretreatment | H. pylori-induced COX-2 Expression | Attenuated | nih.gov, selleckchem.com |

Investigations using isolated cell systems, such as isolated rabbit gastric glands, have provided direct evidence of Revaprazan's effect on acid secretion at the cellular level. researchgate.net In these models, which allow for the study of parietal cell function outside of a complex biological system, acid pump antagonists have been shown to potently inhibit histamine-stimulated gastric acid secretion. researchgate.net By directly targeting the H+/K+-ATPase in these isolated parietal cells, Revaprazan blocks the pump's function, demonstrating its direct antisecretory effect on the cells responsible for producing acid. researchgate.net Furthermore, studies on human colonic Caco-2 cell monolayers, an in vitro model for intestinal absorption, showed that the transport of Revaprazan across the cell layer is mediated by a high-affinity transporter, which is relevant for its delivery to the parietal cells. ncats.io

Future Directions and Emerging Research Avenues for Deuterated Acid Pump Antagonists

Advancements in Deuterium (B1214612) Labeling Technologies for Pharmaceutical Research

The synthesis of deuterated compounds is a critical first step in their development as therapeutic agents. Historically, deuterium labeling could be a complex and costly process. However, recent years have seen significant advancements in labeling technologies, making the creation of deuterated drug candidates like Revaprazan-d3 Hydrochloride more efficient and precise. researchgate.netacs.org

Modern synthetic methods are increasingly focused on site-selective deuteration, allowing for the precise placement of deuterium atoms at metabolically vulnerable positions within a molecule. nih.govsciencecoalition.org This precision is key to maximizing the beneficial effects of the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes at that specific site. nih.govnih.gov

Emerging technologies in this field include:

Transition Metal-Catalyzed C-H Deuteration: This method allows for the direct replacement of hydrogen with deuterium on a wide range of organic molecules with high selectivity. Recent developments have focused on using more common and less expensive metal catalysts.

Deuterated Building Blocks: The synthesis of small, versatile molecules that are already deuterated provides a modular approach to building more complex deuterated drug candidates. nih.gov

Photocatalytic Deuteration: This technique utilizes light to drive the deuteration reaction, often under mild conditions, which is advantageous for sensitive and complex molecules.

Enzymatic and Bio-catalytic Methods: The use of enzymes to catalyze deuteration offers high specificity and can be a more environmentally friendly approach.

These advancements are crucial for the cost-effective and large-scale production of deuterated pharmaceuticals, including potential future deuterated acid pump antagonists.

Computational Modeling and In Silico Predictions of Deuteration Effects

The decision of where to place deuterium atoms within a drug molecule is critical for its success. Computational modeling and in silico prediction tools have become indispensable in guiding this process, saving significant time and resources in the drug discovery pipeline. nih.gov These computational approaches allow researchers to predict the metabolic fate of drug candidates and estimate the potential impact of deuteration before undertaking extensive laboratory work. researchgate.net

Key in silico approaches include:

Molecular Docking: These simulations predict how a drug molecule, and its deuterated analogues, will bind to metabolic enzymes like cytochrome P450 (CYP). This can help identify the sites most susceptible to metabolism.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can more accurately predict the kinetic isotope effect by simulating the bond-breaking energies involved in metabolism.

Machine Learning and Artificial Intelligence: Advanced algorithms can be trained on large datasets of known drug metabolism to predict the metabolic hotspots of new chemical entities and the likely effects of deuteration. unite4tb.orgresearchgate.net

For a compound like this compound, these models can predict whether deuteration at the specified position will effectively slow its metabolism, leading to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.

Potential for this compound in Novel Preclinical Research Models

Revaprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. nih.gove-ce.org P-CABs represent a newer class of drugs for acid-related disorders and have shown promise in providing more rapid and sustained acid suppression compared to traditional proton pump inhibitors (PPIs). nih.govnih.govjnmjournal.org

The development of this compound opens up new avenues for preclinical research. Deuterated compounds can serve as valuable tools in understanding the pharmacology and toxicology of a drug. The altered pharmacokinetic profile of this compound could be advantageous in various preclinical models: nih.govnih.gov

Models of Gastroesophageal Reflux Disease (GERD): In animal models of GERD, the potentially longer half-life and more consistent plasma concentrations of this compound could lead to more stable and prolonged suppression of gastric acid, offering better protection against esophageal damage. nih.gov

Studies of Nocturnal Acid Breakthrough: A common limitation of some acid suppressants is the return of acid secretion at night. Preclinical models could be used to investigate if the altered pharmacokinetics of this compound can provide more effective control of nocturnal acid.

Pharmacokinetic/Pharmacodynamic Relationship Studies: The stable isotopic label of this compound makes it an excellent tool for precisely tracking its metabolic fate and correlating its concentration at the site of action with its pharmacological effect.

Comparative Efficacy Studies: Preclinical models could directly compare the efficacy and duration of action of this compound against non-deuterated Revaprazan and other acid suppressants like Vonoprazan or Lansoprazole. nih.govmdpi.com

| Preclinical Model | Research Question | Potential Advantage of Deuteration |

|---|---|---|

| Rat model of reflux esophagitis | Does this compound offer superior protection against esophageal inflammation compared to Revaprazan? | More sustained plasma levels leading to more consistent acid suppression. |

| Canine model of gastric acid secretion | What is the duration of action of a single dose of this compound? | Slower clearance may lead to a longer duration of antisecretory effect. |

| In vitro metabolism studies (liver microsomes) | What is the precise metabolic pathway of Revaprazan and how does deuteration alter it? | The deuterium label acts as a tracer to identify metabolites and quantify the kinetic isotope effect. |

Methodological Improvements in Isotopic Analysis and Bioanalytical Quantitation

The accurate and precise quantification of deuterated compounds and their metabolites is essential for both preclinical and clinical development. Fortunately, significant strides have been made in analytical techniques for isotopic analysis. bvsalud.org

High-Resolution Mass Spectrometry (HR-MS): This technique is invaluable for determining the isotopic purity of deuterated compounds. It can distinguish between the deuterated drug and any residual non-deuterated or partially deuterated versions. rsc.orgrsc.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful application for studying protein conformation and dynamics. nih.govnih.govtechnologynetworks.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining the exact position and extent of deuterium incorporation within a molecule. nih.govresearchgate.net Recent advancements have seen the development of combined ¹H NMR and ²H NMR methods for even more accurate determination of isotopic abundance. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that offers exceptionally high specificity for distinguishing between different isotopologues (molecules that differ only in their isotopic composition) and isotopomers (isomers with the same isotopic composition but different positions of the isotopes). nih.govnih.gov This can be particularly useful for complex mixtures without the need for chromatographic separation. wikipedia.orgbrightspec.com

These advanced analytical methods provide the necessary tools to ensure the quality and consistency of deuterated drugs like this compound and to accurately measure their concentrations in biological samples, which is fundamental for understanding their pharmacokinetic and pharmacodynamic profiles.

| Technique | Primary Application | Key Advantage |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic purity and metabolite identification. rsc.orgrsc.org | High sensitivity and mass accuracy. |

| Quantitative NMR (qNMR) | Site and degree of deuteration. nih.govnih.gov | Provides precise structural information. |

| Molecular Rotational Resonance (MRR) | Distinguishing isotopologues and isotopomers. nih.govnih.gov | Unambiguous identification without reference standards. |

Q & A

Basic Research Questions

Q. How is Revaprazan-d3 Hydrochloride validated as an internal standard in quantitative LC-MS/MS studies?

- Methodological Answer : Validation involves constructing calibration curves with known concentrations of the analyte and deuterated standard to assess linearity and accuracy. Isotopic purity must be verified via high-resolution mass spectrometry (HRMS) to ensure minimal interference from non-deuterated analogs. Cross-validation against the non-deuterated parent compound (Revaprazan Hydrochloride) is critical to confirm isotopic stability under experimental conditions .

Q. What are the key considerations for synthesizing and characterizing this compound?

- Methodological Answer : Synthesis requires controlled deuteration at specified positions (e.g., methyl groups) using deuterated reagents. Characterization involves nuclear magnetic resonance (NMR) to confirm deuteration sites and liquid chromatography (LC) to assess purity. Stability testing under varying pH and temperature conditions is essential to ensure structural integrity during storage .

Q. How should researchers handle storage and stability challenges for this compound in laboratory settings?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation. Regularly monitor stability via accelerated degradation studies (e.g., exposure to heat, light, or humidity) coupled with LC-MS analysis. Avoid incompatible materials like strong oxidizing agents, which may induce decomposition .

Advanced Research Questions

Q. What experimental design principles apply to pharmacokinetic studies using this compound as a tracer?

- Methodological Answer : Use a crossover factorial design to evaluate variables such as dose, administration route, and biological matrix (e.g., plasma vs. tissue homogenates). Account for deuterium isotope effects by comparing pharmacokinetic parameters (e.g., half-life, clearance) between deuterated and non-deuterated analogs. Validate assays using matrix-matched calibration standards to control for ion suppression/enhancement .

Q. How can researchers resolve discrepancies in recovery rates of this compound across different biological matrices?

- Methodological Answer : Conduct matrix effect studies by spiking the compound into blank matrices (e.g., plasma, urine) and comparing recovery rates. Optimize extraction protocols (e.g., solid-phase extraction vs. protein precipitation) to minimize interference. Statistical tools like ANOVA can identify significant variations, while robust regression models adjust for batch effects .

Q. What statistical frameworks are recommended for analyzing data from isotope dilution assays involving this compound?

- Methodological Answer : Employ weighted least squares regression to handle heteroscedasticity in calibration data. Use multivariate analysis (e.g., principal component analysis) to disentangle isotopic interference from co-eluting metabolites. Report confidence intervals and detection limits in compliance with guidelines for analytical reproducibility .

Q. How do researchers address potential isotopic exchange in this compound during long-term metabolic studies?

- Methodological Answer : Monitor deuterium loss via time-course HRMS analysis of biological samples. Incubate the compound in deuterium-depleted media to simulate in vivo conditions. Control for exchange by including stability-indicating assays in the study design .

Data Contradiction and Reproducibility

Q. How should conflicting data on the stability of this compound in aqueous solutions be reconciled?

- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, ionic strength) and document batch-specific variables (e.g., solvent suppliers). Use consensus protocols from collaborative trials to identify methodological outliers. Publish raw datasets and analytical parameters to enable third-party verification .

Q. What steps ensure reproducibility when using this compound in multi-center studies?

- Methodological Answer : Distribute pre-qualified reference standards to all participating labs. Standardize LC-MS/MS conditions (e.g., column type, ionization mode) and validate inter-laboratory precision via ring tests. Implement electronic lab notebooks (ELNs) for real-time data sharing and audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.